Pemigatinib, sold under the brand name Pemazyre, is a synthetically derived tyrosine kinase inhibitor (TKI) []. It was discovered and developed by Incyte Corporation as a targeted therapy for cancers driven by specific genetic alterations []. Pemigatinib's significance lies in its ability to target fibroblast growth factor receptors (FGFRs), which play a crucial role in the growth and spread of certain cancers [].
Pemigatinib possesses a bicyclic structure consisting of a pyrazolocarbazole core fused with a cyclopropane ring. This unique structure allows Pemigatinib to bind competitively to the ATP-binding pocket of FGFRs, thereby inhibiting their activity []. The presence of specific functional groups, such as the nitrogen atoms and the carbonyl group, contributes to hydrogen bonding and hydrophobic interactions with the amino acid residues within the FGFR binding pocket, leading to potent inhibition.
The detailed synthesis of Pemigatinib is proprietary information. However, scientific literature suggests a multi-step organic synthesis process likely involving reactions like nucleophilic substitution, cyclization, and coupling reactions to create the final structure [].
Pemigatinib primarily acts through non-covalent binding to FGFRs, leading to inhibition rather than undergoing decomposition reactions within the body []. However, metabolic breakdown by enzymes in the liver is likely a clearance mechanism for Pemigatinib [].
Pemigatinib acts as a specific inhibitor of FGFR1, FGFR2, and FGFR3 []. These receptors are involved in various cellular processes, including cell growth, proliferation, and survival. In certain cancers, mutations or amplifications in FGFR genes lead to their constitutive activation, promoting uncontrolled cell growth []. Pemigatinib binds to the ATP-binding pocket of FGFRs, preventing them from binding to ATP, a crucial energy molecule needed for their signaling activity. This effectively blocks the downstream signaling pathways driven by FGFRs, leading to tumor cell death or suppression of growth [].
Pemigatinib works by inhibiting fibroblast growth factor receptors (FGFRs). FGFRs are proteins on the surface of cells that play a role in cell growth, proliferation, and survival. Mutations in these receptors can lead to uncontrolled cell growth and cancer development [Source: National Cancer Institute (.gov) ]. Pemigatinib selectively binds to and blocks the activity of FGFRs with specific mutations, thereby hindering cancer cell growth.
Pemigatinib is currently being investigated in clinical trials for the treatment of various cancers driven by FGFR mutations. These include cholangiocarcinoma (bile duct cancer), bladder cancer, and some types of lung cancer [Source: ClinicalTrials.gov ]. Researchers are evaluating its efficacy, safety, and optimal dosing regimens, either as a single therapy or in combination with other drugs.
An essential aspect of research with pemigatinib involves identifying biomarkers. Biomarkers are biological molecules that can indicate the presence of a disease or a patient's response to treatment. Identifying FGFR mutations can help determine which patients might benefit most from pemigatinib therapy [Source: National Cancer Institute (.gov) ].